molecular formula C32H17F26P B1610288 Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine CAS No. 322647-83-6

Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine

Cat. No.: B1610288
CAS No.: 322647-83-6
M. Wt: 926.4 g/mol
InChI Key: JKFFEJFWOMHYDX-UHFFFAOYSA-N
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Description

Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine is a compound belonging to the family of phosphines, characterized by the presence of a phosphorus atom bonded to three phenyl groups. This compound is unique due to its highly fluorinated substituents, which impart distinctive properties such as high thermal stability and significant electron-withdrawing characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Laboratory Synthesis: The synthesis of Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine typically involves the reaction of phenylphosphine with a fluorinated phenyl halide under controlled conditions.

  • Industrial Production: Industrially, this compound can be produced via a multi-step process that ensures high purity and yield. This might involve fluorination reactions using reagents such as xenon difluoride or cobalt trifluoride in controlled environments to introduce the fluorinated groups onto the phenyl rings.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

  • Reduction: Although less common, reduction reactions can occur under specific conditions using agents such as lithium aluminum hydride.

  • Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings due to the electron-withdrawing effects of the fluorinated groups.

Common Reagents and Conditions Used:

  • Oxidation: m-Chloroperoxybenzoic acid, hydrogen peroxide

  • Reduction: Lithium aluminum hydride, diisobutylaluminum hydride

  • Substitution: Halogenating agents, nitrating agents

Major Products Formed:

  • Oxidation: Phosphine oxides

  • Reduction: Reduced phenylphosphine derivatives

  • Substitution: Substituted aromatic compounds

Scientific Research Applications

Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine has versatile applications across various fields:

  • Chemistry:

    • Catalysis: Utilized as a ligand in transition metal catalysis due to its electron-withdrawing fluorinated groups, which enhance catalytic activity.

    • Material Science: Incorporated into polymer matrices to improve thermal and chemical resistance.

  • Biology:

    • Bioconjugation: Employed in the synthesis of bioconjugates for diagnostic and therapeutic purposes.

    • Protein Labeling: Used in the development of fluorinated probes for protein labeling and imaging studies.

  • Medicine:

    • Drug Development: Explored for its potential in drug delivery systems due to its stability and reactivity.

    • Diagnostic Agents: Incorporated into diagnostic agents for improved imaging and detection of diseases.

  • Industry:

    • Fluoropolymer Production: Integrated into the production of high-performance fluoropolymers.

    • Electronics: Used in the manufacture of electronic components requiring high thermal stability.

Mechanism of Action

The mechanism of action for Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine largely depends on its use:

  • Catalysis: Acts as a ligand, coordinating to transition metals and altering their electronic properties to enhance catalytic cycles.

  • Biological Applications: The fluorinated groups interact with biological molecules, often improving binding affinities and stability.

Comparison with Similar Compounds

  • Triphenylphosphine: Lacks the fluorinated groups, providing lower thermal stability.

  • Tris(4-fluorophenyl)phosphine: Contains fluorine atoms but does not match the high degree of fluorination.

  • Bis(4-methoxyphenyl)phenylphosphine: Contains methoxy groups, offering different electron-donating properties rather than electron-withdrawing.

This compound’s unique structure and properties make it an invaluable tool in various scientific and industrial domains.

Properties

IUPAC Name

bis[4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]phenyl]-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H17F26P/c33-23(34,25(37,38)31(53,54)55)21(27(41,42)43,28(44,45)46)14-16-6-10-19(11-7-16)59(18-4-2-1-3-5-18)20-12-8-17(9-13-20)15-22(29(47,48)49,30(50,51)52)24(35,36)26(39,40)32(56,57)58/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFFEJFWOMHYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H17F26P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442957
Record name Bis{4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]phenyl}(phenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

926.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322647-83-6
Record name Bis{4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]phenyl}(phenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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